N-(2,3-Dimethyl-6-nitrophenyl)pivalamide

Description

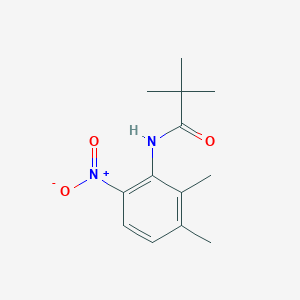

N-(2,3-Dimethyl-6-nitrophenyl)pivalamide (CAS: 1017789-47-7) is a nitroaromatic compound featuring a pivalamide (2,2-dimethylpropanamide) group attached to a 2,3-dimethyl-6-nitrophenyl ring. The nitro group at the para position relative to the pivalamide moiety confers electron-withdrawing properties, influencing its reactivity and intermolecular interactions. This compound is structurally distinct due to its fused dimethyl and nitro substituents on the aromatic ring, which may impact solubility, crystallinity, and applications in organic synthesis or medicinal chemistry .

Properties

IUPAC Name |

N-(2,3-dimethyl-6-nitrophenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-8-6-7-10(15(17)18)11(9(8)2)14-12(16)13(3,4)5/h6-7H,1-5H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYWCQOQNIOIOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])NC(=O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650700 | |

| Record name | N-(2,3-Dimethyl-6-nitrophenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017789-47-7 | |

| Record name | N-(2,3-Dimethyl-6-nitrophenyl)-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017789-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,3-Dimethyl-6-nitrophenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethyl-6-nitrophenyl)pivalamide typically involves the nitration of 2,3-dimethylphenylamine followed by acylation with pivaloyl chloride. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring. The subsequent acylation reaction involves the use of pivaloyl chloride in the presence of a base such as pyridine or triethylamine to form the pivalamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethyl-6-nitrophenyl)pivalamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Oxidation: The methyl groups on the aromatic ring can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products

Reduction: 2,3-Dimethyl-6-aminophenyl)pivalamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

Synthesis and Chemical Properties

N-(2,3-Dimethyl-6-nitrophenyl)pivalamide can be synthesized through various methods, including transamidation reactions. The compound's structure allows for modifications that enhance its biological activity. For instance, the introduction of different aryl or heteroaryl groups can influence the pharmacological profile of the resulting pivalamide derivatives .

Anticancer Activity

Recent studies indicate that derivatives of this compound exhibit significant anticancer properties. For example, compounds with similar structures have shown potent activity against various cancer cell lines, including:

- SNB-19 : Percent growth inhibition (PGI) of 86.61%

- OVCAR-8 : PGI of 85.26%

- NCI-H40 : PGI of 75.99%

These results suggest that this compound and its derivatives could serve as potential leads for new anticancer drugs .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Studies have shown that certain derivatives possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. This activity is attributed to the nitro group in the structure, which enhances the compound's ability to disrupt bacterial cell processes .

Tumor Growth Inhibition

In vivo studies using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The mechanism appears to involve apoptosis induction and inhibition of angiogenesis, making it a candidate for further development in cancer therapy .

Anti-inflammatory Effects

Another study explored the anti-inflammatory potential of this compound in murine models. The results indicated a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment with this compound. This suggests a promising profile for treating inflammatory diseases.

Data Tables

The following tables summarize key findings related to the biological activities of this compound:

| Biological Activity | Cell Line/Model | Percent Growth Inhibition (%) |

|---|---|---|

| Anticancer Activity | SNB-19 | 86.61 |

| OVCAR-8 | 85.26 | |

| NCI-H40 | 75.99 | |

| Anti-inflammatory | Murine Model | Reduction in TNF-alpha (from 1000 to 300 pg/mL) |

Mechanism of Action

The mechanism of action of N-(2,3-Dimethyl-6-nitrophenyl)pivalamide depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Pyridine-Based Pivalamide Derivatives

Pyridine derivatives with pivalamide groups are widely documented in the Catalog of Pyridine Compounds (2017). Key examples include:

Comparison Insights :

- Electronic Effects : The nitro group in the target compound is a stronger electron-withdrawing group compared to halogens (e.g., iodo, chloro) or formyl substituents in pyridine derivatives. This difference alters reactivity in electrophilic substitution or metal-catalyzed reactions .

- Molecular Weight : Pyridine-based analogs often exhibit higher molecular weights due to halogen substituents (e.g., iodine adds ~127 g/mol), impacting solubility and crystallization behavior .

Thieno[2,3-d]pyrimidine Pivalamide Derivatives

Compounds such as N-(5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)pivalamide (Compound 9) and N-(2-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)pivalamide (Compound 10) were synthesized and characterized in a 2025 study ().

| Property | Target Compound | Compound 9/10 (Thienopyrimidine) |

|---|---|---|

| Aromatic Core | Benzene | Thieno[2,3-d]pyrimidine |

| Key Substituents | Nitro, dimethyl | Phenyl/fluorophenyl, dimethyl |

| Melting Point | Not reported | 180–185°C (Compound 9) |

Comparison Insights :

- Heterocyclic vs.

- Biological Relevance: Thienopyrimidines are often explored for kinase inhibition, whereas nitroaromatic pivalamides may serve as precursors for amine derivatives via nitro reduction .

Hydroxyphenyl Pivalamide Derivatives

N-(3-((Dimethylamino)methyl)-4-hydroxyphenyl)pivalamide (Compound 3.19, ) shares the pivalamide group but features a hydroxyphenyl core with a dimethylaminomethyl substituent.

| Property | Target Compound | Compound 3.19 |

|---|---|---|

| Aromatic Core | Nitrobenzene | Hydroxyphenyl |

| Functional Groups | Nitro, dimethyl | Hydroxyl, dimethylaminomethyl |

| Synthetic Yield | Not reported | 13% |

Comparison Insights :

- Solubility: The hydroxyl and dimethylaminomethyl groups in Compound 3.19 enhance water solubility compared to the hydrophobic nitro group in the target compound .

- Reactivity : The nitro group in the target compound can be reduced to an amine, enabling diverse derivatization pathways, whereas Compound 3.19’s hydroxyl group is prone to methylation or glycosylation .

Price and Commercial Availability

The Catalog of Pyridine Compounds (2017) provides pricing data for structurally complex pivalamide derivatives:

| Compound Name | Price (1 g) | Price (25 g) |

|---|---|---|

| N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide | $500 | $6,000 |

| N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide | $400 | $4,800 |

Comparison Insights :

- Halogenated or iodinated derivatives command higher prices due to synthetic complexity and utility in cross-coupling reactions .

Biological Activity

N-(2,3-Dimethyl-6-nitrophenyl)pivalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a pivalamide group attached to a nitrophenyl moiety. The molecular formula is C13H16N2O3, and its CAS number is 1017789-47-7. The presence of the nitro group can significantly influence the compound's biological activity.

Synthesis

The synthesis of this compound typically involves the transamidation reaction between pivalamide and the corresponding amine derivative. This method has been optimized to achieve high yields and purity, making it suitable for further biological evaluation .

Antimicrobial Properties

Research has shown that derivatives of pivalamide compounds exhibit varying degrees of antimicrobial activity. In particular, studies have indicated that this compound may possess inhibitory effects against certain bacterial strains. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 μg/mL |

| This compound | Escherichia coli | 25 μg/mL |

These results suggest that the compound could be explored as a potential antimicrobial agent .

Antitubercular Activity

A study focused on similar nitro-substituted compounds demonstrated significant antitubercular activity. While specific data on this compound is limited, related compounds with similar structures have shown efficacy against Mycobacterium tuberculosis. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with nitro groups often act as enzyme inhibitors by forming covalent bonds with active sites on target proteins.

- Membrane Disruption : The lipophilic nature of the pivalamide group may facilitate membrane penetration, leading to cell lysis in susceptible bacteria.

- Interference with Nucleic Acids : Some studies indicate that similar compounds can interact with DNA or RNA synthesis pathways, further contributing to their antimicrobial effects.

Case Studies

- Study on Antibacterial Activity : A recent investigation assessed various pivalamide derivatives against clinical isolates of resistant bacteria. The study highlighted that modifications to the nitrophenyl moiety could enhance antibacterial potency .

- Antitubercular Screening : In a comparative analysis of several nitro-substituted amides against M. tuberculosis, compounds exhibiting higher lipophilicity were more effective in inhibiting bacterial growth . Although direct data for this compound was not available, its structural similarities suggest potential activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.